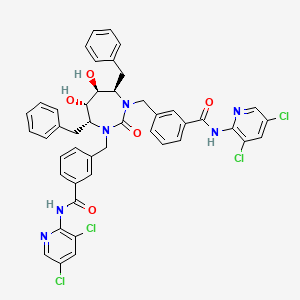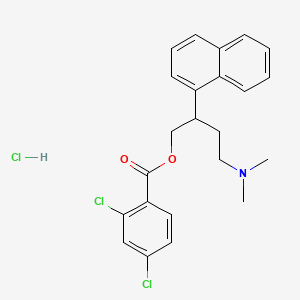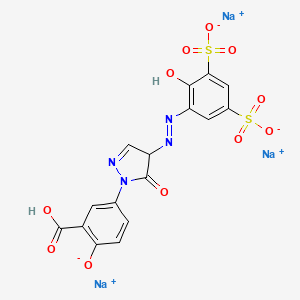
Benzoic acid, 5-(4,5-dihydro-4-((2-hydroxy-3,5-disulfophenyl)azo)-5-oxo-1H-pyrazol-1-yl)-2-hydroxy-, trisodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoesäure, 5-(4,5-Dihydro-4-((2-Hydroxy-3,5-disulfophenyl)azo)-5-oxo-1H-pyrazol-1-yl)-2-hydroxy-, Trinatriumsalz ist eine komplexe organische Verbindung. Sie ist bekannt für ihre leuchtende Farbe und wird häufig als Farbstoff in verschiedenen industriellen Anwendungen eingesetzt. Diese Verbindung gehört zur Familie der Azofarbstoffe, die sich durch das Vorhandensein der Azogruppe (-N=N-) auszeichnet, die zwei aromatische Ringe miteinander verbindet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Benzoesäure, 5-(4,5-Dihydro-4-((2-Hydroxy-3,5-disulfophenyl)azo)-5-oxo-1H-pyrazol-1-yl)-2-hydroxy-, Trinatriumsalz umfasst in der Regel die folgenden Schritte:
Diazotierung: Der Prozess beginnt mit der Diazotierung von 2-Hydroxy-3,5-disulfophenylamin. Dies beinhaltet die Behandlung des Amins mit salpetriger Säure (in situ erzeugt aus Natriumnitrit und Salzsäure) zur Bildung des Diazoniumsalzes.
Kupplungsreaktion: Das Diazoniumsalz wird dann in einem alkalischen Medium mit 4,5-Dihydro-4-((2-Hydroxy-3,5-disulfophenyl)azo)-5-oxo-1H-pyrazol gekoppelt. Dieser Schritt bildet die Azo-Bindung, wodurch die gewünschte Verbindung entsteht.
Neutralisation und Isolierung: Das Endprodukt wird mit Natriumhydroxid neutralisiert, um das Trinatriumsalz zu bilden, das dann isoliert und gereinigt wird.
Industrielle Produktionsverfahren
In einer industriellen Umgebung wird die Produktion dieser Verbindung mit großen Reaktoren hochskaliert. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst eine kontinuierliche Überwachung der Temperatur, des pH-Werts und der Reaktantenkonzentrationen. Das Endprodukt wird oft sprühgetrocknet, um ein feines Pulver zu erhalten, das sich als Farbstoff eignet.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an den Hydroxylgruppen, eingehen, die zur Bildung von Chinonen führen.
Reduktion: Die Azogruppe (-N=N-) kann zu Aminen reduziert werden. Diese Reaktion wird typischerweise unter Verwendung von Reduktionsmitteln wie Natriumdithionit durchgeführt.
Substitution: Die aromatischen Ringe in der Verbindung können elektrophilen Substitutionsreaktionen wie Nitrierung oder Sulfonierung unterliegen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Natriumdithionit oder Zink in sauren Bedingungen werden häufig verwendet.
Substitution: Elektrophile Reagenzien wie Salpetersäure für die Nitrierung und Schwefelsäure für die Sulfonierung.
Hauptprodukte
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Entsprechende Amine.
Substitution: Nitro- oder Sulfonierte Derivate der ursprünglichen Verbindung.
Wissenschaftliche Forschungsanwendungen
Benzoesäure, 5-(4,5-Dihydro-4-((2-Hydroxy-3,5-disulfophenyl)azo)-5-oxo-1H-pyrazol-1-yl)-2-hydroxy-, Trinatriumsalz hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Farbstoff in der analytischen Chemie zur Detektion und Quantifizierung verschiedener Substanzen verwendet.
Biologie: Wird in Färbetechniken eingesetzt, um Zellkomponenten unter einem Mikroskop zu visualisieren.
Medizin: Wird wegen seiner Fähigkeit, stabile Komplexe mit verschiedenen Medikamenten zu bilden, für seine potenzielle Verwendung in Medikamenten-Abgabesystemen untersucht.
Industrie: Weit verbreitet als Farbstoff in Textilien, Kunststoffen und Lebensmittelprodukten.
Wirkmechanismus
Die Verbindung entfaltet ihre Wirkung hauptsächlich durch ihre Fähigkeit, Licht bei bestimmten Wellenlängen zu absorbieren, wodurch sie als Farbstoff nützlich wird. Die Azogruppe (-N=N-) ist für die Farbe der Verbindung verantwortlich, da sie eine ausgedehnte Konjugation und Elektronen-Delokalisierung ermöglicht. In biologischen Systemen kann die Verbindung mit Proteinen und Nukleinsäuren interagieren, was zu Veränderungen in ihrer Struktur und Funktion führt.
Wirkmechanismus
The compound exerts its effects primarily through its ability to absorb light at specific wavelengths, making it useful as a dye. The azo group (-N=N-) is responsible for the compound’s color, as it allows for extensive conjugation and electron delocalization. In biological systems, the compound can interact with proteins and nucleic acids, leading to changes in their structure and function.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Benzoesäure, 4-(4,5-Dihydro-4-((2-Hydroxy-3,5-disulfophenyl)azo)-5-oxo-1H-pyrazol-1-yl)-2-hydroxy-, Trinatriumsalz
- Benzoesäure, 3-(4,5-Dihydro-4-((2-Hydroxy-3,5-disulfophenyl)azo)-5-oxo-1H-pyrazol-1-yl)-2-hydroxy-, Trinatriumsalz
Einzigartigkeit
Die einzigartige Position der Hydroxylgruppe in Benzoesäure, 5-(4,5-Dihydro-4-((2-Hydroxy-3,5-disulfophenyl)azo)-5-oxo-1H-pyrazol-1-yl)-2-hydroxy-, Trinatriumsalz trägt zu ihren besonderen chemischen Eigenschaften und ihrer Reaktivität bei. Dieser strukturelle Unterschied kann die Löslichkeit, Stabilität und Wechselwirkung der Verbindung mit anderen Molekülen beeinflussen, wodurch sie in bestimmten Anwendungen besonders wertvoll wird.
Eigenschaften
CAS-Nummer |
72152-57-9 |
|---|---|
Molekularformel |
C16H9N4Na3O11S2 |
Molekulargewicht |
566.4 g/mol |
IUPAC-Name |
trisodium;5-[[1-(3-carboxy-4-oxidophenyl)-5-oxo-4H-pyrazol-4-yl]diazenyl]-4-hydroxybenzene-1,3-disulfonate |
InChI |
InChI=1S/C16H12N4O11S2.3Na/c21-12-2-1-7(3-9(12)16(24)25)20-15(23)11(6-17-20)19-18-10-4-8(32(26,27)28)5-13(14(10)22)33(29,30)31;;;/h1-6,11,21-22H,(H,24,25)(H,26,27,28)(H,29,30,31);;;/q;3*+1/p-3 |
InChI-Schlüssel |
GOMNBXCBXANUHG-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC(=C(C=C1N2C(=O)C(C=N2)N=NC3=C(C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])O)C(=O)O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




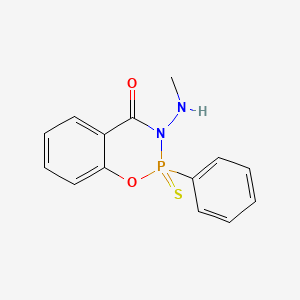
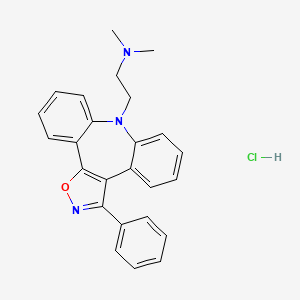
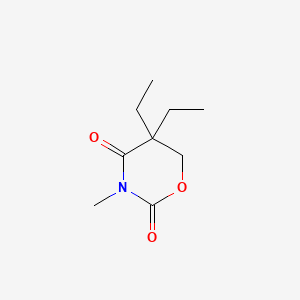
![[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-[[(E)-2-methylbut-2-enyl]amino]-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]tridec-11-en-8-yl]methyl acetate](/img/structure/B12769338.png)

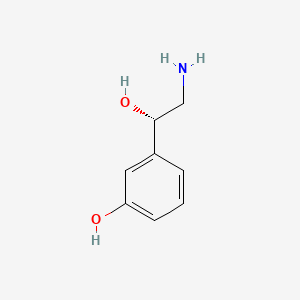
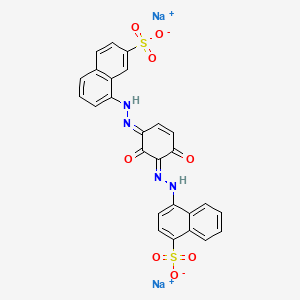
![Carbamic acid, [2-(sulfothio)ethyl]-, C-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) ester, monosodium salt](/img/structure/B12769367.png)


